Benzoic acid, 3,3'-oxybis(2-amino-
Description
Benzoic acid, 3,3'-oxybis(2-amino-) is a bifunctional aromatic compound comprising two benzoic acid moieties linked by an ether (oxy) bridge at the 3,3' positions, with amino groups (-NH₂) at the 2-position of each benzene ring. The ether linkage and amino substituents suggest unique reactivity, solubility, and coordination capabilities, making it relevant in polymer synthesis, metal-organic frameworks (MOFs), or catalysis .
Properties
CAS No. |
32602-67-8 |
|---|---|
Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-amino-3-(2-amino-3-carboxyphenoxy)benzoic acid |
InChI |
InChI=1S/C14H12N2O5/c15-11-7(13(17)18)3-1-5-9(11)21-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) |
InChI Key |
DWTYTLYFPQXMCY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)OC2=CC=CC(=C2N)C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=CC(=C2N)C(=O)O)N)C(=O)O |
Other CAS No. |
32602-67-8 |
Synonyms |
3-oxyanthranilic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on similar ether-linked benzoic acid derivatives (e.g., : polymers with 4,4'-oxybis-benzoic acid units).
Key Observations :
- Bridging Groups : The oxy bridge in the target compound is less reactive than the azo group in ’s 2,2'-azobis derivative, which is prone to thermal decomposition. The methylene bridge in ’s compound offers flexibility but lower thermal stability compared to rigid ether linkages .
Physicochemical Properties
Table 2: Comparative Properties
| Property | Benzoic acid, 3,3'-oxybis(2-amino-) | 3-Aminobenzoic Acid | Benzoic acid, 2,2'-azobis |
|---|---|---|---|
| Water Solubility | Likely moderate (polar NH₂ and COOH groups) | 12.7 g/L (25°C) | Low (nonpolar azo bridge) |
| Acidity (pKa) | ~4–5 (COOH); ~9–10 (NH₂)* | 4.85 (COOH); 9.7 (NH₂) | ~2.5–3 (COOH) |
| Thermal Stability | High (stable ether bridge) | Moderate | Low (azo decomposition) |
| Hazard Profile | Likely irritant (inferred from NH₂/COOH) | H302, H315 | H302, H315, H319, H335 |
*Inferred from 3-aminobenzoic acid’s pKa values and ether-linked analogs .
Preparation Methods
Direct Coupling of Pre-Functionalized Monomers
A plausible route involves synthesizing two 2-amino-3-carboxybenzene units and coupling them via an ether bond. This approach mirrors methods used for diaryl ethers, such as Ullmann or Mitsunobu couplings.
Synthesis of 2-Amino-3-Carboxybenzene Monomers
The monomer can be prepared through nitration and reduction of 3-carboxybenzoic acid derivatives. For example:
Ether Bond Formation
Coupling two monomers requires activating one hydroxyl group. In the Ullmann reaction , a copper catalyst facilitates the coupling of aryl halides with phenols:
For this compound, one monomer must be halogenated (e.g., bromide at the 3-position), while the other retains a hydroxyl group.
Example Protocol
Sequential Functionalization of a Pre-Formed Ether Backbone
An alternative strategy constructs the ether bridge first, followed by introduction of amino and carboxylic acid groups.
Synthesis of 3,3'-Oxybis(benzoic acid)
Start with dibromobenzene derivatives. For example:
Introduction of Amino Groups
Nitration followed by reduction:
-
Nitration : Use fuming HNO₃ at low temperatures to nitrate the 2-position of each benzene ring.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.
Challenges :
-
Nitration regioselectivity (para vs. ortho positions).
-
Over-reduction of carboxylic acids.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 60°C | Introduce chloro group at 2-position |
| Oxidation | H₂O₂, CH₃COOH, NaOAc, 90°C | Convert methyl to carboxylic acid |
| Amination | NH₃, CuCl, Na₂CO₃, DMSO, 150°C | Replace chloro with amino group |
Adapting this protocol for 3,3'-oxybis(2-amino-benzoic acid) would require:
-
Chlorination at both 3-positions of a diaryl ether precursor.
-
Oxidation to carboxylic acids.
-
Ammonolysis to replace chloride with amine.
Critical Analysis of Synthetic Challenges
Functional Group Compatibility
Regioselectivity in Electrophilic Substitution
The –NH₂ group is ortho/para-directing, while –COOH is meta-directing. Competing effects may lead to mixed products unless carefully controlled.
Purification Challenges
-
The polar nature of the compound (multiple –NH₂ and –COOH groups) complicates crystallization.
-
High-performance liquid chromatography (HPLC) or recrystallization from DMSO/water may be required.
Comparative Evaluation of Methods
| Method | Advantages | Disadvantages | Yield Potential |
|---|---|---|---|
| Direct Coupling | High purity, modular | Requires pre-functionalized monomers | 60–70% |
| Sequential Functionalization | Fewer steps | Risk of over-oxidation or side reactions | 50–60% |
| Patent Adaptation | Scalable, uses inexpensive reagents | Unproven for this specific compound | ~40–50% |
Q & A
Q. How do researchers design experiments to differentiate between passive diffusion and active transport of benzoic acid in cellular uptake?
- Methodological Answer : Competitive inhibition assays using protonophores (e.g., CCCP) or ATPase inhibitors (e.g., sodium azide) distinguish passive uptake (pH-dependent) from active transport. Radiolabeled ([14C]-benzoic acid) uptake kinetics in wild-type vs. transporter-deficient strains (Δtpo1) quantify transporter contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
